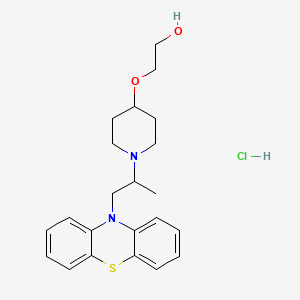
s-Methyl 2,2-dimethylpropanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
s-Methyl 2,2-dimethylpropanethioate is an organic compound with the molecular formula C6H12OS It is a thioester, which is a sulfur analog of an ester, where the oxygen atom is replaced by a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of s-Methyl 2,2-dimethylpropanethioate typically involves the reaction of 2,2-dimethylpropanoic acid with methanethiol in the presence of a dehydrating agent. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent oxidation and other side reactions. The general reaction can be represented as follows:
2,2-dimethylpropanoic acid+methanethiol→s-Methyl 2,2-dimethylpropanethioate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
s-Methyl 2,2-dimethylpropanethioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thioester group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted thioesters or other derivatives.
Aplicaciones Científicas De Investigación
s-Methyl 2,2-dimethylpropanethioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of s-Methyl 2,2-dimethylpropanethioate involves its interaction with specific molecular targets and pathways. The thioester group can undergo hydrolysis to release methanethiol and the corresponding carboxylic acid, which can then participate in various biochemical processes. The sulfur atom in the thioester group can also form covalent bonds with nucleophilic sites in proteins and enzymes, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
s-Methyl 2-methylpropanethioate: Similar structure but with a different alkyl group.
s-Ethyl 2,2-dimethylpropanethioate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
s-Methyl 2,2-dimethylpropanethioate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its thioester group makes it a versatile compound for various chemical reactions and applications.
Propiedades
Número CAS |
42075-46-7 |
|---|---|
Fórmula molecular |
C6H12OS |
Peso molecular |
132.23 g/mol |
Nombre IUPAC |
S-methyl 2,2-dimethylpropanethioate |
InChI |
InChI=1S/C6H12OS/c1-6(2,3)5(7)8-4/h1-4H3 |
Clave InChI |
WJBZAGQFQHZMCG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide](/img/structure/B14652821.png)
![1-[(2-Hydroxypropyl)amino]butan-2-ol](/img/structure/B14652829.png)
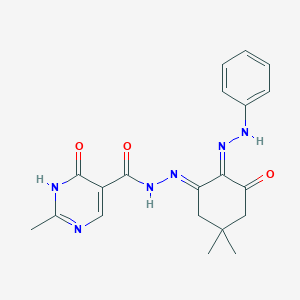
![Benzoic acid, 3-[[(4-chlorophenyl)methylene]amino]-](/img/structure/B14652835.png)
![1-[(5-Methyl-2-furyl)methyl]piperidine](/img/structure/B14652843.png)
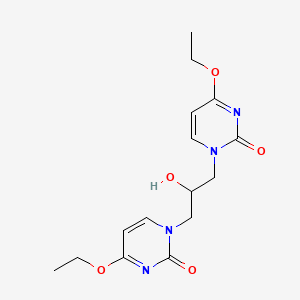
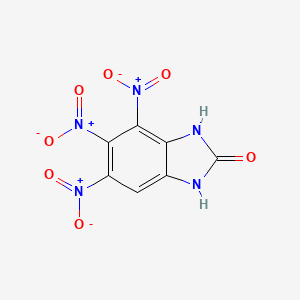

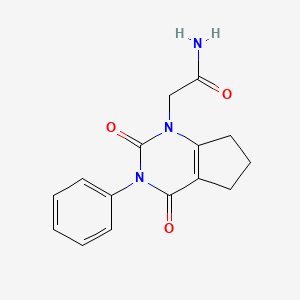
![2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14652876.png)
![1,2,4,5,6,7,8,9-octachlorotricyclo[5.3.0.02,6]deca-4,8-diene-3,10-dione](/img/structure/B14652881.png)
![(1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14652885.png)
